molecular formula C20H19N7O2 B11001732 1-(1H-indazol-3-yl)-5-oxo-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]pyrrolidine-3-carboxamide

1-(1H-indazol-3-yl)-5-oxo-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]pyrrolidine-3-carboxamide

Cat. No.: B11001732
M. Wt: 389.4 g/mol
InChI Key: VWRDRPSCLZSUIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1H-INDAZOL-3-YL)-5-OXO-N-[2-([1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL)ETHYL]-3-PYRROLIDINECARBOXAMIDE is a complex organic compound that belongs to the class of indazole derivatives. Indazole is a heterocyclic aromatic organic compound known for its wide variety of biological properties, including anti-inflammatory, antimicrobial, anticancer, and other activities . The compound’s structure includes an indazole moiety, a triazolopyridine group, and a pyrrolidinecarboxamide group, making it a molecule of interest in medicinal chemistry and drug discovery.

Preparation Methods

The synthesis of 1-(1H-INDAZOL-3-YL)-5-OXO-N-[2-([1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL)ETHYL]-3-PYRROLIDINECARBOXAMIDE involves multiple steps, starting with the preparation of the indazole core. One common method involves the reaction of 1-methyl-1H-indazole-3-carbohydrazide with potassium hydroxide and carbon disulfide in ethanol, followed by refluxing to obtain the desired intermediate . The triazolopyridine group can be introduced through a cyclization reaction involving appropriate precursors. Industrial production methods may involve optimizing these synthetic routes for higher yields and purity.

Chemical Reactions Analysis

1-(1H-INDAZOL-3-YL)-5-OXO-N-[2-([1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL)ETHYL]-3-PYRROLIDINECARBOXAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

1-(1H-INDAZOL-3-YL)-5-OXO-N-[2-([1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL)ETHYL]-3-PYRROLIDINECARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1H-INDAZOL-3-YL)-5-OXO-N-[2-([1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL)ETHYL]-3-PYRROLIDINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. For example, indazole derivatives are known to inhibit enzymes like cyclooxygenase-2 (COX-2), which plays a role in inflammation . The compound may also interact with other enzymes and receptors, modulating various biological processes and pathways .

Comparison with Similar Compounds

1-(1H-INDAZOL-3-YL)-5-OXO-N-[2-([1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL)ETHYL]-3-PYRROLIDINECARBOXAMIDE can be compared with other similar compounds, such as:

The uniqueness of 1-(1H-INDAZOL-3-YL)-5-OXO-N-[2-([1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL)ETHYL]-3-PYRROLIDINECARBOXAMIDE lies in its combination of these three functional groups, which may result in synergistic effects and enhanced biological activities.

Properties

Molecular Formula

C20H19N7O2

Molecular Weight

389.4 g/mol

IUPAC Name

1-(1H-indazol-3-yl)-5-oxo-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]pyrrolidine-3-carboxamide

InChI

InChI=1S/C20H19N7O2/c28-18-11-13(12-27(18)19-14-5-1-2-6-15(14)22-25-19)20(29)21-9-8-17-24-23-16-7-3-4-10-26(16)17/h1-7,10,13H,8-9,11-12H2,(H,21,29)(H,22,25)

InChI Key

VWRDRPSCLZSUIX-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=NNC3=CC=CC=C32)C(=O)NCCC4=NN=C5N4C=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.